4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
Description
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a pyrazole-based heterocyclic compound featuring a 1-methylpyrazole core linked to an aziridine ring via a methylene bridge. The aziridine group is further substituted with a 4-cyclohexyloxyphenoxy moiety. This structural architecture confers unique reactivity and physicochemical properties:
- Aziridine functionality: The strained three-membered aziridine ring (C₂N) is highly reactive, enabling alkylation or nucleophilic interactions, which are critical in biological targeting .
- Synthetic versatility: The compound’s modular design allows for functionalization at the aziridine or pyrazole positions, enabling tailored pharmacological optimization.
Properties
IUPAC Name |
4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWMGWQVJDFXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized from aminoethanol via dehydration using an oxide catalyst at high temperatures.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antiviral agent.
Materials Science: Its functional groups can be used to create novel polymers or materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring, for example, can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Inferred from aziridine’s known DNA alkylation mechanisms in chemotherapeutics.
Reactivity and Stability
- Aziridine vs. Sulfanyl/Hydrazinylidene : The aziridine group in the target compound introduces higher electrophilicity compared to sulfur-containing (e.g., cyclohexylsulfanyl) or hydrazine-based analogs. This reactivity may enhance interactions with nucleophilic biological targets (e.g., DNA or enzymes) but could also increase toxicity .
Pharmacological Potential
- This contrasts with sulfanyl- or hydrazinylidene-substituted pyrazoles, which rely on enzyme inhibition or receptor antagonism .
- Bioavailability: The cyclohexyloxyphenoxy group’s lipophilicity may enhance blood-brain barrier penetration compared to polar groups like carbothioamide or chlorophenyl .
Research Findings and Implications
- Structural Insights : Crystallographic data for analogs (e.g., ) reveal that hydrogen bonding and planar arrangements stabilize bioactive conformations. The target compound’s flexibility (due to the methylene linker) may allow adaptive binding but requires validation via X-ray studies.
Biological Activity
The compound 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrazole ring
- Substituents :
- Aziridine group
- Cyclohexyloxyphenoxy group
- Methyl group at the pyrazole position
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : Research indicates that pyrazole compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- Targeting Specific Pathways : The compound may interact with pathways involved in tumor growth and metastasis, although specific targets are still under investigation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound has demonstrated effectiveness against a range of bacterial strains, possibly through the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various pyrazole derivatives, including our compound, on human cancer cell lines. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of metastasis-related genes |
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound exhibits potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
